![molecular formula C14H19ClF3NO2 B4408311 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride
描述
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride, also known as TFMPH, is a synthetic compound that has gained interest in scientific research due to its potential as a pharmacological tool. TFMPH is a morpholine derivative that has a trifluoromethylphenyl group attached to it. This chemical structure has been found to have unique properties that make it useful for studying various biological processes.
作用机制
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride works by binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the brain, which can have various physiological effects. This compound has also been found to inhibit the reuptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and depend on various factors such as dose, route of administration, and individual differences. This compound has been found to increase locomotor activity in animals, suggesting a stimulant-like effect. It has also been found to increase dopamine levels in certain brain regions, which can have effects on mood, motivation, and reward processing.
实验室实验的优点和局限性
One advantage of 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride as a pharmacological tool is its high potency and selectivity for DAT inhibition. This makes it useful for studying the role of DAT in dopamine signaling and related behaviors. However, this compound also has limitations such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are several future directions for research on 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride and related compounds. One area of interest is in the development of more selective and potent DAT inhibitors for use in studying dopamine signaling. Another area is in the investigation of the effects of this compound on other neurotransmitter systems and related behaviors. Additionally, there is potential for the use of this compound as a therapeutic agent for certain neurological and psychiatric disorders.
科学研究应用
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride has been used in a variety of scientific studies to investigate its potential as a pharmacological tool. One area of research has been in the study of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse. This compound has been found to be a potent inhibitor of DAT, making it useful for studying the role of DAT in dopamine signaling.
属性
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenoxy]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2.ClH/c15-14(16,17)12-3-1-4-13(11-12)20-8-2-5-18-6-9-19-10-7-18;/h1,3-4,11H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBBRZSNQTDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
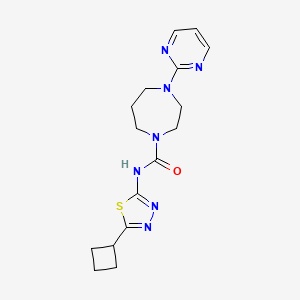
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)
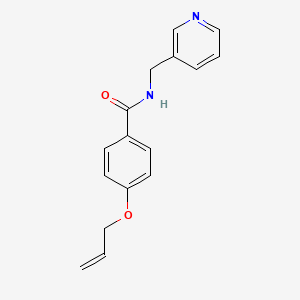
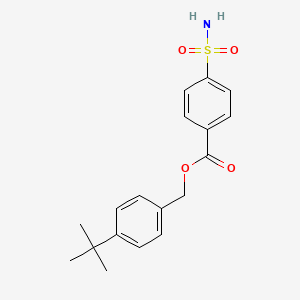
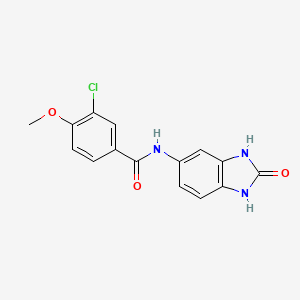
![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
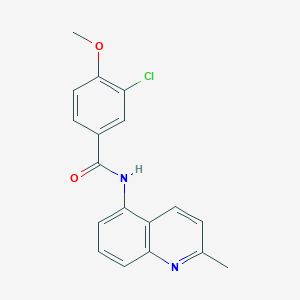
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)